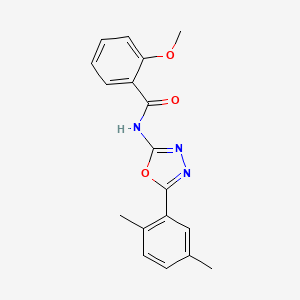
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Activity
The synthesis and evaluation of oxadiazole analogues, including structures similar to N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide, have demonstrated notable anticancer activity. These compounds were tested across a range of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines. Certain derivatives showed substantial activity, indicating the potential of these compounds in cancer research and therapy development (Ahsan et al., 2014).
Antimicrobial and Enzyme Modulation
Compounds bearing the 1,3,4-oxadiazole moiety have been reported to exhibit significant antimicrobial properties and effects on enzyme activities. For instance, derivatives containing the glycine moiety alongside the oxadiazole ring demonstrated activation and inhibitory effects on certain transferase enzymes, offering insights into their potential as modulators of enzymatic function (Tomi et al., 2010).
Antioxidant Properties
The antioxidant capabilities of compounds with a structure akin to this compound have been explored, revealing their potential in combating oxidative stress. These findings suggest applications in areas where oxidative damage is a concern, such as neurodegenerative diseases, aging, and chronic inflammation (Shakir et al., 2014).
Nematocidal Activity
Innovative studies have identified certain 1,3,4-oxadiazole derivatives as having promising nematocidal activity. These compounds have been evaluated for their effectiveness against Bursaphelenchus xylophilus, a nematode responsible for pine wilt disease, showcasing the potential agricultural applications of these molecules (Liu et al., 2022).
Safety and Hazards
The safety data sheet for “N-(2,5-Dimethylphenyl)formamide” indicates that it is classified as having acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity with single exposure causing respiratory tract irritation (Category 3) .
Direcciones Futuras
The 2,5-dimethylphenyl scaffold is a common structural feature in many antimicrobial compounds . Therefore, derivatives of “N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide” could be further explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .
Propiedades
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-8-9-12(2)14(10-11)17-20-21-18(24-17)19-16(22)13-6-4-5-7-15(13)23-3/h4-10H,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEKWQDYZYCXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(4-Chlorophenyl)amino]-6-fluoroquinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2630907.png)
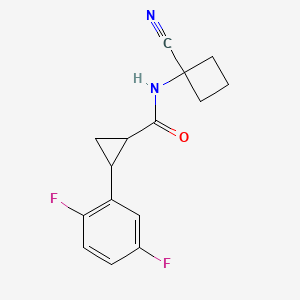
![2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2630910.png)
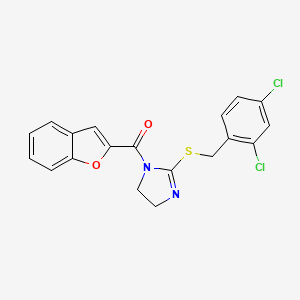

![(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2630913.png)
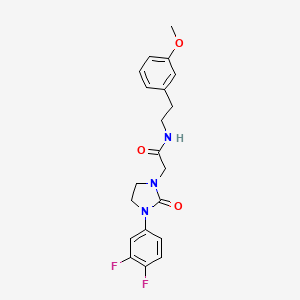




![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2630923.png)
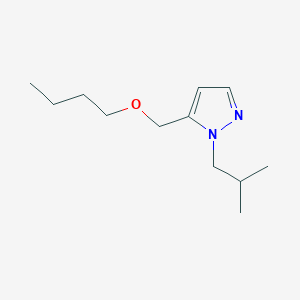
![Tert-butyl [3-(hydroxymethyl)tetrahydro-3-thienyl]carbamate](/img/structure/B2630928.png)